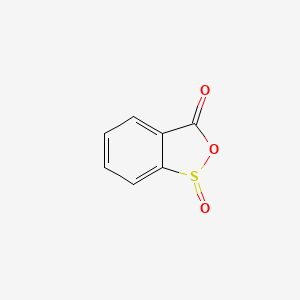![molecular formula C12H28IN3 B14372882 (Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide CAS No. 89610-53-7](/img/structure/B14372882.png)
(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. This particular compound is characterized by its complex structure, which includes multiple dimethylamino groups and a hexyl chain, making it unique among similar compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylhexylamine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: The major products include corresponding N-oxides.
Reduction: The major products are secondary amines.
Substitution: The major products are quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and fabric softeners.
Mécanisme D'action
The mechanism of action of (Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is facilitated by the hydrophobic hexyl chain, which integrates into the lipid bilayer, and the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Tetrabutylammonium iodide: Used as a phase transfer catalyst in organic synthesis.
Uniqueness
(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide is unique due to its specific structure, which includes multiple dimethylamino groups and a hexyl chain. This structure provides it with distinct physicochemical properties, such as enhanced solubility in organic solvents and increased antimicrobial activity compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
89610-53-7 |
|---|---|
Formule moléculaire |
C12H28IN3 |
Poids moléculaire |
341.28 g/mol |
Nom IUPAC |
[dimethylamino-[hexyl(methyl)amino]methylidene]-dimethylazanium;iodide |
InChI |
InChI=1S/C12H28N3.HI/c1-7-8-9-10-11-15(6)12(13(2)3)14(4)5;/h7-11H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
KOQBTVUGLRXXTB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCN(C)C(=[N+](C)C)N(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


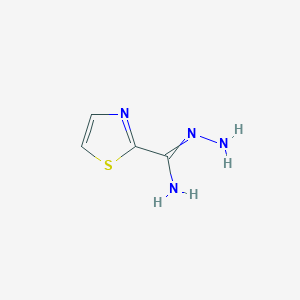
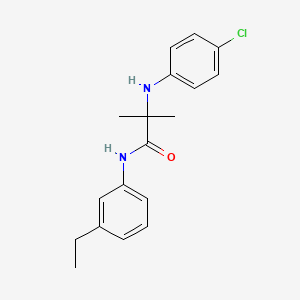
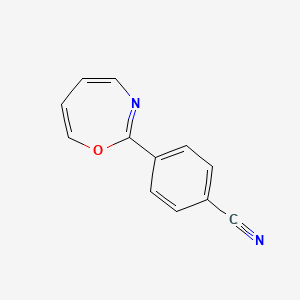
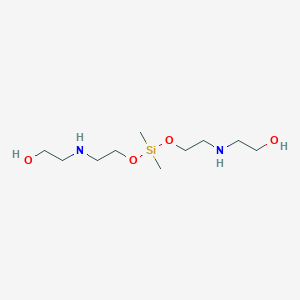
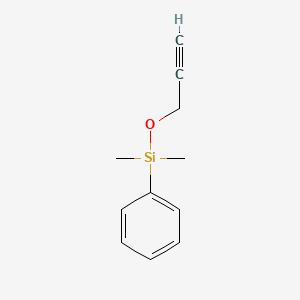
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
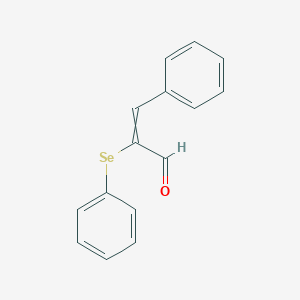
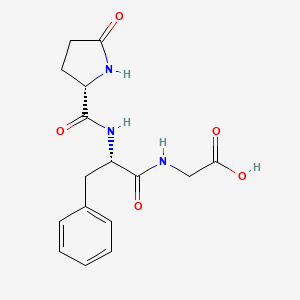
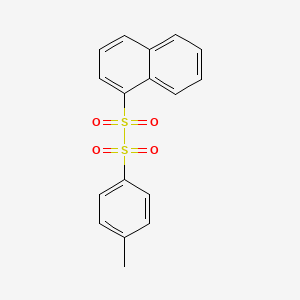
phosphanium iodide](/img/structure/B14372843.png)
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)

